

2,5-Diaminobenzoic acid as a building block in organic synthesis

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **2,5-Diaminobenzoic acid**

Cat. No.: **B1198129**

[Get Quote](#)

An In-depth Technical Guide to **2,5-Diaminobenzoic Acid** as a Building Block in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,5-Diaminobenzoic acid (2,5-DABA) is a highly versatile aromatic compound that serves as a crucial building block in the field of organic synthesis.^{[1][2]} Its molecular architecture, featuring a benzene ring substituted with two amino groups and a carboxylic acid group, provides multiple reactive sites for a wide array of chemical transformations.^{[1][2]} This trifunctional nature allows chemists to construct complex molecules, making 2,5-DABA an invaluable intermediate in the synthesis of pharmaceuticals, specialty dyes, advanced polymers, and diverse heterocyclic systems.^{[1][3]}

The strategic placement of the functional groups—a carboxylic acid ortho to one amino group and meta to the other— influences their respective reactivity, enabling selective chemical modifications. The amino groups can readily participate in reactions such as acylation, alkylation, and diazotization, while the carboxylic acid moiety can undergo esterification and amide bond formation.^{[1][2]} This inherent reactivity profile makes **2,5-diaminobenzoic acid** a foundational component for developing novel compounds with desired chemical and biological properties.

Physicochemical and Safety Data

A comprehensive understanding of the physical properties and safety information is essential for the effective and safe handling of **2,5-Diaminobenzoic acid** in a laboratory setting.

Physical and Chemical Properties

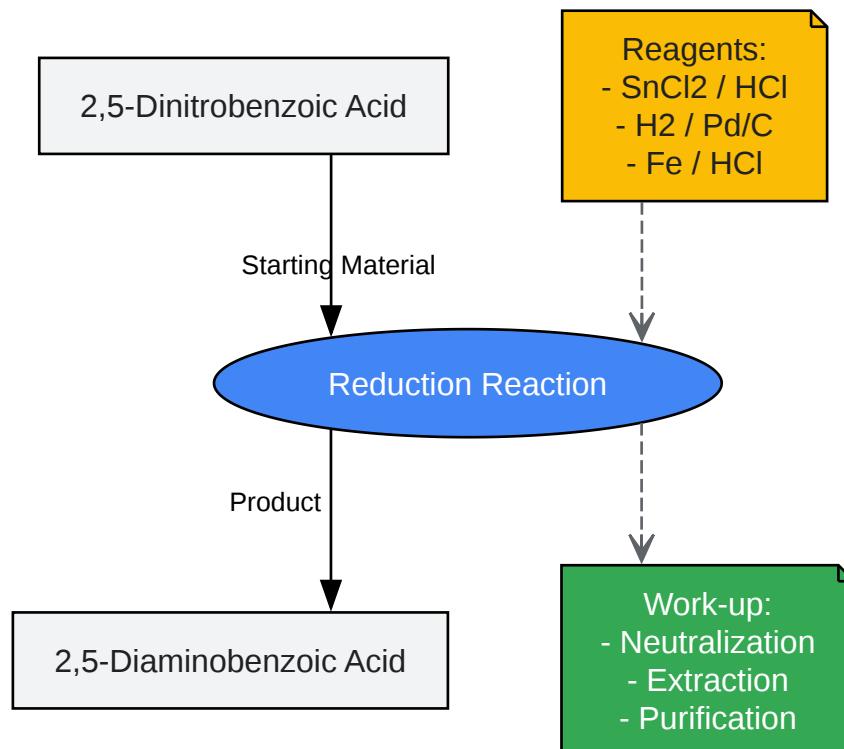
The key physicochemical properties of **2,5-Diaminobenzoic acid** are summarized below, providing essential data for experimental design and execution.

Property	Value	Reference
CAS Number	610-74-2	[4][5][6]
Molecular Formula	C ₇ H ₈ N ₂ O ₂	[4][6]
Molecular Weight	152.15 g/mol	[4][6]
IUPAC Name	2,5-diaminobenzoic acid	[6]
Appearance	Light yellow to green-yellow solid	[1]
Melting Point	225 °C (decomposes)	[4][5]
Boiling Point	398.1±32.0 °C (Predicted)	[5]
Solubility	Soluble in water and polar organic solvents.	[2]
SMILES	C1=CC(=C(C=C1N)C(=O)O)N	[4][6]
InChIKey	UONVFNLDRWLKF-UHFFFAOYSA-N	[6]

Safety and Hazard Information

2,5-Diaminobenzoic acid is considered hazardous and requires careful handling. The following table summarizes its GHS classification.

Hazard Class	Hazard Code	Description
Skin Corrosion/Irritation	H315	Causes skin irritation
Serious Eye Damage/Eye Irritation	H319	Causes serious eye irritation


Data sourced from ECHA C&L Inventory.[\[6\]](#)

Precautionary Statements:[\[6\]](#)

- P264: Wash skin thoroughly after handling.
- P280: Wear protective gloves/eye protection/face protection.
- P302+P352: IF ON SKIN: Wash with plenty of water.
- P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
- P332+P313: If skin irritation occurs: Get medical advice/attention.
- P337+P313: If eye irritation persists: Get medical advice/attention.

Synthesis of 2,5-Diaminobenzoic Acid

The most common laboratory and industrial synthesis of **2,5-diaminobenzoic acid** involves the reduction of 2,5-dinitrobenzoic acid. This transformation is typically achieved using standard reducing agents capable of converting aromatic nitro groups to amines.

[Click to download full resolution via product page](#)

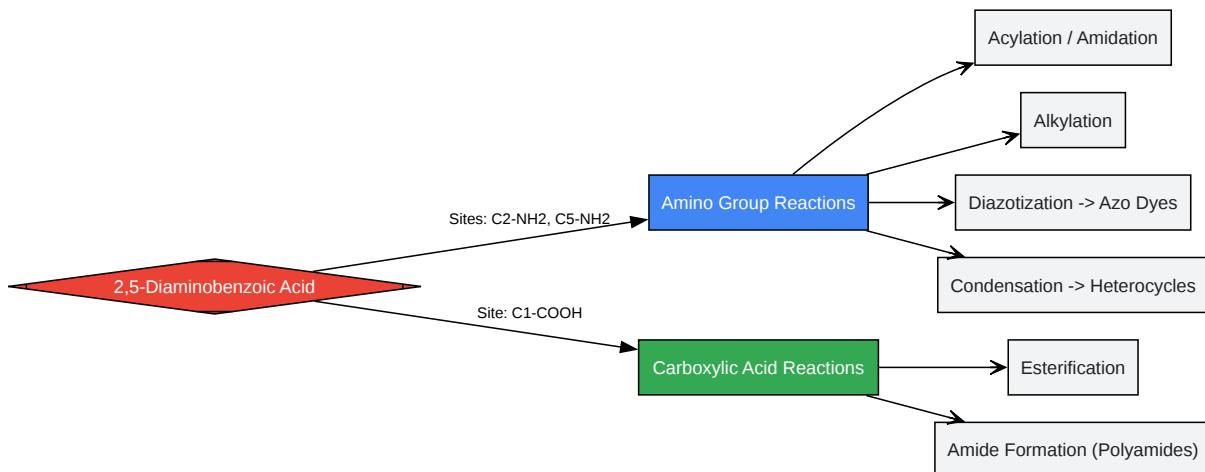
Caption: General workflow for the synthesis of 2,5-DABA.

Experimental Protocol: Reduction of 2,5-Dinitrobenzoic Acid

This protocol describes a typical procedure for the synthesis of **2,5-diaminobenzoic acid** via the reduction of 2,5-dinitrobenzoic acid using tin(II) chloride.

Materials:

- 2,5-Dinitrobenzoic acid
- Tin(II) chloride dihydrate (SnCl₂)
- Concentrated Hydrochloric acid (HCl)
- Sodium hydroxide (NaOH) solution
- Ethyl acetate


- Anhydrous sodium sulfate (Na_2SO_4)

Procedure:

- In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, suspend 2,5-dinitrobenzoic acid in concentrated hydrochloric acid.
- Add a solution of tin(II) chloride dihydrate in concentrated HCl to the suspension in portions. An exothermic reaction will occur.
- After the initial reaction subsides, heat the mixture to reflux for 2-3 hours until the reaction is complete (monitored by TLC).
- Cool the reaction mixture in an ice bath. A precipitate of the amine salt complex will form.
- Carefully neutralize the mixture by the slow addition of a concentrated sodium hydroxide solution while cooling to maintain a low temperature. Adjust the pH to approximately 7-8.
- Extract the resulting aqueous solution multiple times with ethyl acetate.
- Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
- Filter the drying agent and remove the solvent under reduced pressure to yield crude **2,5-diaminobenzoic acid**.
- The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Reactivity and Applications in Organic Synthesis

The utility of **2,5-diaminobenzoic acid** stems from the differential reactivity of its three functional groups, which allows for its incorporation into a wide range of molecular scaffolds.[\[1\]](#)

[Click to download full resolution via product page](#)

Caption: Reactivity profile of **2,5-Diaminobenzoic acid**.

Synthesis of Heterocyclic Compounds

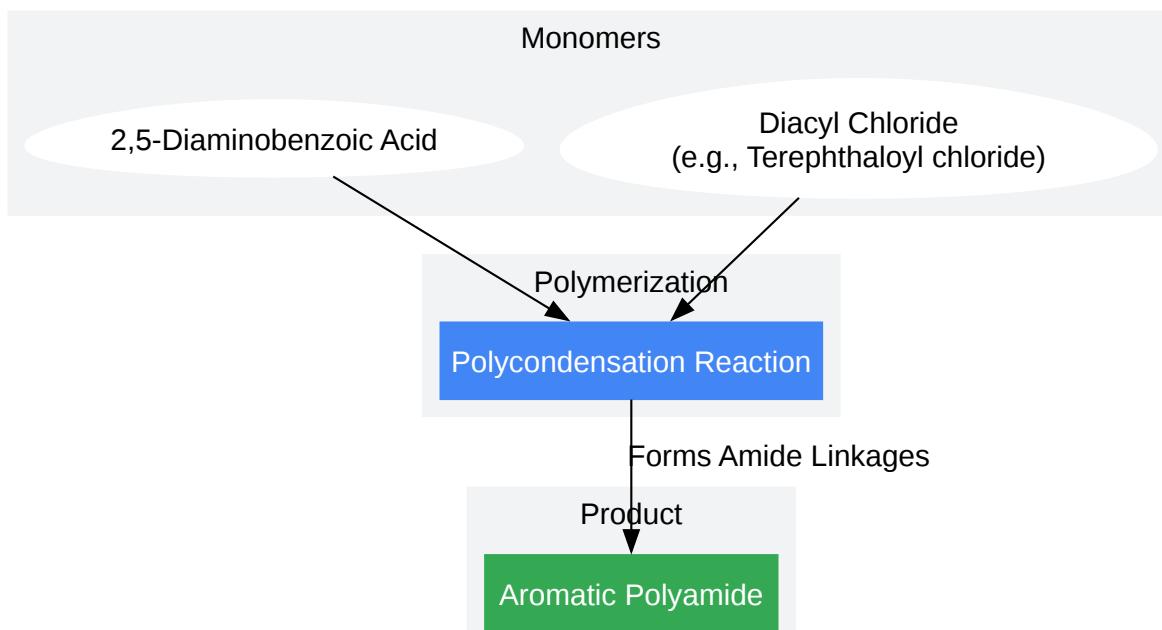
2,5-DABA is an excellent precursor for synthesizing fused heterocyclic systems. The adjacent amino and carboxylic acid groups can react with various reagents to form five- or six-membered rings, while the second amino group offers a site for further functionalization or polymerization. For instance, reaction with aldehydes or carboxylic acids can lead to the formation of benzimidazole derivatives.

Experimental Protocol: Synthesis of a 2-Substituted-1H-benzo[d]imidazol-6-amine Derivative

This protocol outlines the synthesis of a benzimidazole derivative from **2,5-diaminobenzoic acid** and an aromatic aldehyde. The reaction proceeds via condensation and subsequent oxidative cyclization.

Materials:

- **2,5-Diaminobenzoic acid**
- Aromatic aldehyde (e.g., Benzaldehyde)
- Sodium metabisulfite ($\text{Na}_2\text{S}_2\text{O}_5$)
- Ethanol or Acetic Acid


Procedure:

- Dissolve **2,5-diaminobenzoic acid** (1 equivalent) and the aromatic aldehyde (1 equivalent) in ethanol or glacial acetic acid in a round-bottom flask.
- Add a catalytic amount of sodium metabisulfite to the mixture.
- Heat the reaction mixture to reflux for 4-6 hours. Monitor the reaction progress using TLC.
- Upon completion, cool the mixture to room temperature. The product may precipitate from the solution.
- If a precipitate forms, filter the solid, wash it with cold ethanol, and dry it under a vacuum.
- If no precipitate forms, pour the reaction mixture into ice-cold water and neutralize with a suitable base (e.g., sodium bicarbonate solution) to induce precipitation.
- Collect the product by filtration, wash with water, and dry. Recrystallization from ethanol can be performed for further purification.

Parameter	Value
Reactants	2,5-DABA, Aromatic Aldehyde
Solvent	Ethanol or Acetic Acid
Catalyst	Sodium metabisulfite
Temperature	Reflux
Reaction Time	4-6 hours
Typical Yield	70-90%

Polymer Synthesis

The bifunctional nature of 2,5-DABA, with its two amino groups, makes it a suitable monomer for polycondensation reactions. It can react with diacyl chlorides or dicarboxylic acids to form polyamides, or with dianhydrides to form polyimides. These polymers often exhibit high thermal stability and unique mechanical properties.

[Click to download full resolution via product page](#)

Caption: Workflow for polyamide synthesis using 2,5-DABA.

Applications in Pharmaceuticals and Dyes

2,5-Diaminobenzoic acid and its derivatives are important intermediates in the pharmaceutical industry. For example, related diaminobenzoic acid structures are used in the synthesis of contrast agents like diatrizoic acid.^[7] In the dye industry, the amino groups can be diazotized and coupled with electron-rich aromatic compounds to produce a variety of azo dyes with vibrant colors.

Conclusion

2,5-Diaminobenzoic acid stands out as a remarkably versatile and valuable building block in modern organic synthesis. Its unique arrangement of two nucleophilic amino groups and an electrophilic carboxylic acid group on an aromatic scaffold provides a platform for constructing a vast array of complex molecules. From the synthesis of high-performance polymers and specialty dyes to the creation of intricate heterocyclic systems for pharmaceutical applications, the potential of 2,5-DABA is extensive. The experimental protocols and reactivity data provided in this guide underscore its utility and offer a foundation for its application in advanced research and development projects. As the demand for novel materials and therapeutics grows, the strategic use of such fundamental building blocks will continue to be a cornerstone of chemical innovation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. nbino.com [nbino.com]
- 2. CAS 610-74-2: Ácido 2,5-diaminobenzoico | CymitQuimica [cymitquimica.com]
- 3. srinichem.com [srinichem.com]
- 4. 2,5-Diaminobenzoic acid | 610-74-2 | FD70797 | Biosynth [biosynth.com]

- 5. 2,5-diaminobenzoic acid CAS#: 610-74-2 [m.chemicalbook.com]
- 6. 2,5-Diaminobenzoic Acid | C7H8N2O2 | CID 69126 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Synthesis method of key intermediate of diatrizoic acid - Eureka | Patsnap [eureka.patsnap.com]
- To cite this document: BenchChem. [2,5-Diaminobenzoic acid as a building block in organic synthesis]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1198129#2-5-diaminobenzoic-acid-as-a-building-block-in-organic-synthesis]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com